molecular formula C32H27Cl4N5O9S B590379 (2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 934986-85-3

(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B590379
CAS RN: 934986-85-3
M. Wt: 799.454
InChI Key: SIONTSUABXIITN-QXTIUPHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, also known as (2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid, is a useful research compound. Its molecular formula is C32H27Cl4N5O9S and its molecular weight is 799.454. The purity is usually 95%.
BenchChem offers high-quality (2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Non-Enzymatic Kinetic Resolution

Research in catalytic non-enzymatic kinetic resolution has made significant advances, focusing on the development of chiral catalysts for asymmetric reactions. This field is crucial for the synthesis of enantiopure compounds, offering high enantioselectivity and yield. The use of such complex molecules in catalytic processes highlights the ongoing efforts to enhance the efficiency and selectivity of synthetic organic chemistry, potentially involving compounds with similarly complex structures (Pellissier, 2011).

Synthesis and Structural Properties of Novel Compounds

The synthesis and exploration of novel compounds, particularly those involving thiazolidine derivatives, are of significant interest. These activities provide insights into the conformation and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Issac & Tierney, 1996).

Antituberculosis Activity of Organotin Complexes

Organotin complexes have shown promising antituberculosis activity, indicating the potential for complex molecules in medicinal chemistry. The structural diversity and the influence of ligand environment on the activity of these complexes underscore the complexity and potential of chemical compounds in addressing global health challenges (Iqbal, Ali, & Shahzadi, 2015).

Wastewater Treatment and Environmental Impact

The treatment and remediation of wastewater, especially from industries like pesticides, involve complex chemical processes that could benefit from the applications of advanced chemical compounds. The focus on removing toxic pollutants and the exploration of biological processes and activated carbon for this purpose highlight the environmental significance of chemical research (Goodwin, Carra, Campo, & Soares, 2018).

Synthesis of Heterocycles

The synthesis of heterocycles, including the use of phosphorylated derivatives, is another area where complex molecules play a critical role. These processes are vital for the development of new pharmaceuticals and materials, showcasing the diverse applications of intricate chemical structures in synthesis and drug discovery (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

properties

IUPAC Name

(2R,4S)-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27Cl4N5O9S/c1-12-19(23(39-49-12)21-14(33)7-5-8-15(21)34)27(43)37-11-18(42)41-26(31(47)48)32(3,4)51-29(41)25(30(45)46)38-28(44)20-13(2)50-40-24(20)22-16(35)9-6-10-17(22)36/h5-10,25-26,29H,11H2,1-4H3,(H,37,43)(H,38,44)(H,45,46)(H,47,48)/t25-,26-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIONTSUABXIITN-QXTIUPHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)N3C(SC(C3C(=O)O)(C)C)C(C(=O)O)NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC(=O)N3[C@H](SC([C@@H]3C(=O)O)(C)C)[C@@H](C(=O)O)NC(=O)C4=C(ON=C4C5=C(C=CC=C5Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27Cl4N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

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